2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid
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Overview
Description
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,5-a]pyridine ring and an acetic acid moiety at the 3rd position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form the imidazopyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, and no base is required . The reaction conditions are mild and metal-free, making this method convenient and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazopyridine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups present.
Scientific Research Applications
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid can be compared with other similar compounds, such as:
2-{6-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
2-{6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid: This compound has an additional methyl group at the 8th position.
2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid: This compound lacks the bromine atom but has a methyl group at the 8th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1159829-39-6 |
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Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-7-4-11-8(3-9(13)14)12(7)5-6/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
WJBHEUOQUFNEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2CC(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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